3-Chloro-4-n-propoxybenzoyl chloride

説明

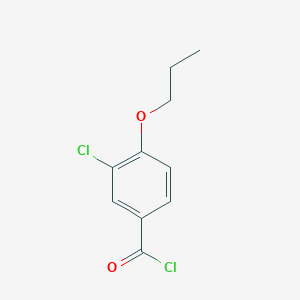

3-Chloro-4-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-n-propoxybenzoyl chloride typically involves the chlorination of 4-n-propoxybenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid group to the acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the safety and efficiency of the reaction. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

化学反応の分析

Types of Reactions

3-Chloro-4-n-propoxybenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 3-Chloro-4-n-propoxybenzoic acid.

Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

Amines: React with the acyl chloride group to form amides.

Alcohols: React with the acyl chloride group to form esters.

Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

3-Chloro-4-n-propoxybenzoic acid: Formed by hydrolysis.

科学的研究の応用

3-Chloro-4-n-propoxybenzoyl chloride has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Chloro-4-n-propoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to introduce the 3-Chloro-4-n-propoxybenzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Similar Compounds

3-Chlorobenzoyl Chloride: Lacks the propoxy group, making it less versatile in certain reactions.

4-n-Propoxybenzoyl Chloride: Lacks the chlorine atom, affecting its reactivity and applications.

3-Chloro-4-methoxybenzoyl Chloride: Contains a methoxy group instead of a propoxy group, altering its physical and chemical properties.

Uniqueness

3-Chloro-4-n-propoxybenzoyl chloride is unique due to the presence of both the chlorine atom and the propoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

生物活性

3-Chloro-4-n-propoxybenzoyl chloride, with the chemical formula C10H10ClO2 and CAS number 76327-33-8, is an organic compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a propoxy group, and a benzoyl chloride moiety. Its unique structure contributes to its biological activity, particularly in pharmaceutical chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and propoxy groups can influence the compound's binding affinity and selectivity towards these targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

In one study, several derivatives were evaluated for their COX-1 and COX-2 inhibitory activities, revealing promising results with IC50 values indicating effective suppression of prostaglandin E2 production . The ability of these compounds to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been investigated. Research indicates that compounds containing similar functional groups can exhibit selective cytotoxicity against cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as anticancer agents.

Case Studies

特性

IUPAC Name |

3-chloro-4-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWDQONAZDVAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287972 | |

| Record name | Benzoyl chloride, 3-chloro-4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76327-33-8 | |

| Record name | Benzoyl chloride, 3-chloro-4-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76327-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-chloro-4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。